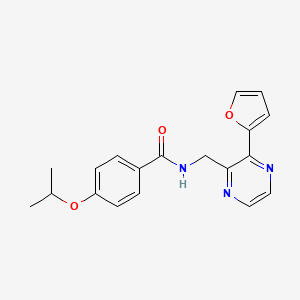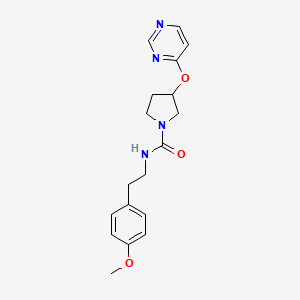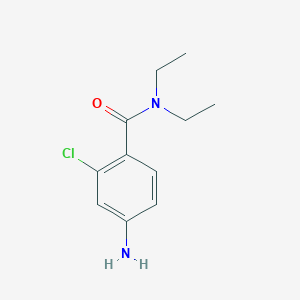![molecular formula C16H20N6O2 B2917129 3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-30-5](/img/structure/B2917129.png)
3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been used as a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Aplicaciones Científicas De Investigación
Antiviral and Antitumor Activities
Compounds within the purine and triazine families have been studied for their potential antiviral and antitumor properties. For example, the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, closely related to the chemical structure of interest, have demonstrated moderate activity against rhinovirus at nontoxic levels (Kim et al., 1978). Similarly, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines have been synthesized, showing antitumor activity and highlighting the therapeutic potential of these classes of compounds (Ueda et al., 1987).
Synthesis and Chemical Reactions
The intricate synthesis processes and chemical reactions involving triazine derivatives underline their significance in scientific research. Studies have detailed the preparation and photoresponsive characteristics of cyclobutanocrown ethers through reactions involving triazine compounds, indicating their utility in creating light-responsive materials (Akabori et al., 1988). Moreover, the reactivity of acid-catalyzed O-benzylating reagents based on structural isomers of 1,3,5-triazine has been explored, demonstrating the versatility of triazine derivatives in synthetic chemistry (Fujita et al., 2015).
Material Science and Nanotechnology
In material science and nanotechnology, triazine derivatives have been utilized for the development of new materials. For instance, mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites have been synthesized, showing promise as ultrafast, highly selective, and sensitive turn-off fluorescent sensors for Fe3+ ions (Nanbedeh & Faghihi, 2021). This application is particularly relevant to environmental monitoring and the development of sensing technologies.
Drug Delivery and Biomedical Applications
Furthermore, the exploration of triazine and purine derivatives for drug delivery and biomedical applications has been noteworthy. Research into anticancer, anti-HIV-1, and antimicrobial activities of tricyclic triazino and triazolo[4,3-e]purine derivatives has opened new avenues for the development of therapeutic agents (Ashour et al., 2012). These compounds' broad spectrum of activity suggests their potential as versatile pharmaceutical agents.
Propiedades
IUPAC Name |
3,4,9-trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-6-8-20-14(23)12-13(19(5)16(20)24)17-15-21(9-7-2)18-10(3)11(4)22(12)15/h6-7,11H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMDKJBLFJXZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)


![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)
![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)


![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)
